molecular formula C9H19NO6 B12294576 (1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol

(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol

Cat. No.: B12294576
M. Wt: 237.25 g/mol
InChI Key: DDUSOVXOHFJEPC-LHCONQACSA-N
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Description

(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and purification processes. Common synthetic routes may include the use of protecting groups for hydroxyl and amino functionalities, followed by stereoselective reduction or oxidation reactions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are often employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

    Condensation: Formation of larger molecules through the elimination of small molecules like water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in biochemical pathways and as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other stereoisomers and analogs with slight variations in their functional groups or stereochemistry. Examples include:

  • (1R,2S)-1-[(2S,3S,4R,6S)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol
  • (1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]butane-1,2,3-triol

Uniqueness

The uniqueness of (1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. These unique features make it valuable for various applications and distinguish it from other similar compounds.

Properties

Molecular Formula

C9H19NO6

Molecular Weight

237.25 g/mol

IUPAC Name

(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyloxan-2-yl]propane-1,2,3-triol

InChI

InChI=1S/C9H19NO6/c1-9(15)2-4(12)6(10)8(16-9)7(14)5(13)3-11/h4-8,11-15H,2-3,10H2,1H3/t4-,5+,6+,7-,8+,9+/m0/s1

InChI Key

DDUSOVXOHFJEPC-LHCONQACSA-N

Isomeric SMILES

C[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@H]([C@@H](CO)O)O)N)O)O

Canonical SMILES

CC1(CC(C(C(O1)C(C(CO)O)O)N)O)O

Origin of Product

United States

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